molecular formula C8H7Br2NO2 B8566356 methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate

methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate

Cat. No.: B8566356
M. Wt: 308.95 g/mol
InChI Key: HCOZSGAHSJLTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the bromination of pyridine derivatives followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification step involves reacting the brominated pyridine with methanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of methyl bromo(6-bromopyridin-2-yl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

Scientific Research Applications

methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl bromo(6-bromopyridin-2-yl)acetate involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interaction with other molecules. The ester group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromopyridin-2-yl)acetate
  • Methyl 2-(5-bromopyridin-2-yl)acetate
  • Methyl 2-(6-bromopyridin-2-yl)acetate

Uniqueness

methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific reactivity .

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

methyl 2-bromo-2-(6-bromopyridin-2-yl)acetate

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)7(10)5-3-2-4-6(9)11-5/h2-4,7H,1H3

InChI Key

HCOZSGAHSJLTBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=NC(=CC=C1)Br)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl (6-bromopyridin-2-yl)acetate (Example 350, Step 1) (6.00 g, 26.1 mmol) in CCl4 (100 mL) were added NBS (4.87 g, 27.4 mmol) and benzoyl peroxide (474 mg, 1.96 mmol). The reaction was heated at reflux overnight. The solution was then cooled to room temperature, filtered, and evaporated. Silica gel chromatography (0-40% EtOAc/hexanes) afforded the title compound as a yellow oil.
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6 g
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4.87 g
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474 mg
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100 mL
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Synthesis routes and methods II

Procedure details

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